N-(2,1-Benzisothiazol-3-yl)-2-methylpropanamide
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Overview
Description
N-(2,1-Benzisothiazol-3-yl)-2-methylpropanamide is a chemical compound with the molecular formula C10H10N2OS It is characterized by the presence of a benzisothiazole ring, which is a bicyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1-Benzisothiazol-3-yl)-2-methylpropanamide typically involves the reaction of 2,1-benzisothiazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,1-Benzisothiazole+2-methylpropanoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,1-Benzisothiazol-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzisothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzisothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzisothiazole derivatives.
Scientific Research Applications
N-(2,1-Benzisothiazol-3-yl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,1-Benzisothiazol-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2,1-Benzisothiazol-3-yl)propanamide: Similar structure but lacks the methyl group on the propanamide moiety.
2-Methylbenzisothiazole: Contains the benzisothiazole ring but lacks the propanamide group.
Uniqueness
N-(2,1-Benzisothiazol-3-yl)-2-methylpropanamide is unique due to the presence of both the benzisothiazole ring and the 2-methylpropanamide group. This combination imparts specific chemical and biological properties that are distinct from its analogs.
Properties
CAS No. |
67019-22-1 |
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Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-(2,1-benzothiazol-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C11H12N2OS/c1-7(2)10(14)12-11-8-5-3-4-6-9(8)13-15-11/h3-7H,1-2H3,(H,12,14) |
InChI Key |
CLLPLVBKGIPVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C2C=CC=CC2=NS1 |
Origin of Product |
United States |
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